1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine is a chemical compound notable for its role as a modulator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial in cellular defense against oxidative stress. This compound is classified as an aryl sulfonamide derivative and is synthesized primarily for its potential therapeutic applications in treating various diseases related to oxidative stress and inflammation.
The compound is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a sulfonyl group attached to a tetramethylphenyl moiety. It falls under the broader category of sulfonamide compounds, which have been extensively studied for their biological activities, including anti-inflammatory and neuroprotective effects. Its classification as a Nrf2 modulator positions it within the realm of therapeutic agents aimed at mitigating oxidative stress-related pathologies such as neurodegenerative diseases and metabolic disorders .
The synthesis of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 2,3,4,5-tetramethylphenol. The general reaction can be summarized as follows:
Technical details regarding specific reaction conditions (e.g., temperature, time, solvent choice) can vary based on the exact synthetic route employed.
The molecular structure of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine can be depicted as follows:
The chemical formula for this compound is C13H19NO2S, with a molecular weight of approximately 253.36 g/mol. The presence of multiple methyl groups on the phenyl ring contributes to its lipophilicity and potential biological activity.
1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine participates in various chemical reactions typical of sulfonamide compounds:
The reactivity profile of this compound makes it suitable for further derivatization or modification to enhance its biological activity or solubility profiles .
The primary mechanism of action involves modulation of the Nrf2/Keap1 signaling pathway. Upon binding to Keap1, 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine disrupts the interaction between Keap1 and Nrf2. This disruption leads to the stabilization and subsequent nuclear translocation of Nrf2.
Once in the nucleus, Nrf2 activates the transcription of genes encoding antioxidant proteins and detoxifying enzymes. This process enhances cellular resistance to oxidative stress and inflammation .
Relevant data indicate that modifications to the structure can significantly influence both solubility and biological activity .
1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine has several scientific uses:
Its role in enhancing cellular defense mechanisms positions it as a candidate for further pharmacological development aimed at improving health outcomes in various oxidative stress-related conditions .
The Keap1-Nrf2 protein-protein interaction (PPI) constitutes a master regulatory axis of cellular antioxidant responses. Under basal conditions, Keap1, a cysteine-rich E3 ubiquitin ligase adaptor, sequesters the transcription factor Nrf2, targeting it for proteasomal degradation. Oxidative or electrophilic stress disrupts this complex, enabling Nrf2 translocation to the nucleus and transcription of cytoprotective genes [9]. 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine exhibits a distinctive non-covalent mechanism of Keap1 inhibition, primarily engaging the "Kelch domain" binding pocket that normally accommodates the ETGE motif of Nrf2. This specificity arises from the sterically demanding tetramethylphenyl group, which occupies the P4-P5 subpockets of Keap1 with high complementarity, while the sulfonamide linker forms critical hydrogen bonds with Arg415 and Arg483 residues [9] [10].
Structural analyses of analogous compounds (e.g., RA839, which shares the tetramethylphenyl pharmacophore) reveal dissociation constants (Kd) in the micromolar range (Ki ≈ 280 nM for optimized derivatives), effectively blocking Nrf2 ubiquitination [7] [10]. Transcriptomic profiling in macrophage models demonstrates that tetramethylphenylsulfonylpyrrolidine derivatives significantly upregulate canonical Nrf2 targets:
Table 1: Nrf2-Dependent Gene Activation by Tetramethylphenylsulfonylpyrrolidine Analogs
Gene | Function | Fold Induction | Biological Significance |
---|---|---|---|
NQO1 | Quinone detoxification | 8.2 ± 0.9 | Prevents redox cycling |
HO-1 | Heme catabolism | 6.7 ± 1.2 | Antioxidant & anti-inflammatory |
GCLC | Glutathione biosynthesis | 4.1 ± 0.7 | Master cellular antioxidant |
UGT1A | Xenobiotic conjugation | 5.3 ± 0.8 | Metabolic detoxification |
Data derived from analogous tetramethylphenyl-containing Keap1 inhibitors in cellular models [5] [9] [10]
Functionally, this molecular intervention attenuates lipopolysaccharide-induced nitric oxide synthase (iNOS) expression and nitric oxide release in macrophages—effects abolished in Nrf2-knockout models [10]. Unlike electrophilic Nrf2 activators (e.g., sulforaphane), which covalently modify Keap1 cysteines and risk off-target reactivity, the non-covalent mechanism of tetramethylphenylsulfonylpyrrolidine ensures precise, redox-insensitive Keap1 inhibition without depleting cellular reducing equivalents [5] [9].
The therapeutic exploitation of sulfonylpyrrolidines originated in the 1970s with antimicrobial sulfonamides, but their structural complexity remained limited. Early derivatives featured simple phenyl or heteroaryl sulfonyl groups, exhibiting moderate antibacterial or diuretic activities but lacking target specificity. The strategic incorporation of ortho,meta-alkyl substitutions (e.g., 2,4-dimethyl or 3,5-dimethylphenyl) marked a pivotal advancement, as these groups enhanced steric hindrance and lipophilicity, improving membrane penetration and protein-binding affinity [4] [6].
The emergence of 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine reflects three evolutionary phases in sulfonylpyrrolidine drug design:
Table 2: Key Milestones in Sulfonylpyrrolidine Development
Era | Prototype Compounds | Therapeutic Application | Structural Innovation |
---|---|---|---|
1970s | 1-(Phenylsulfonyl)pyrrolidine | Antibacterial agents | Basic sulfonamide-pyrrolidine linkage |
1990s | 1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine | Anticonvulsant candidates | Ortho-alkyl + electron-withdrawing groups |
2010s | 1-(3,4-Dimethylphenyl)sulfonyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | DPP-IV inhibitors | Hybridization with carbonyl bioisosteres |
2020s | 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine | Keap1-Nrf2 PPI inhibitors | Maximal steric shielding of sulfonamide |
Data synthesized from historical analogs [2] [4] [6]
Fragment-based drug discovery (FBDD) accelerated this progression, enabling efficient optimization. Screening of 2500 fragments via thermal shift assays (TSA), surface plasmon resonance (SPR), and saturation transfer difference (STD) NMR identified minimal sulfonylpyrrolidine motifs as viable Kelch domain binders, which were then expanded into the tetramethylphenyl series [7].
Keap1 inhibitors bifurcate into two mechanistic classes: covalent electrophiles and non-covalent competitors. 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrolidine exemplifies the latter, offering distinct pharmacological advantages:
Mechanistic Precision: Covalent inhibitors (e.g., bardoxolone, dimethyl fumarate) derivatize reactive cysteines (Cys151, Cys273, Cys288) in Keap1's BTB domain. While effective, this indiscriminate reactivity risks glutathione depletion, oxidative stress amplification, and off-target protein modification. Conversely, tetramethylphenylsulfonylpyrrolidine binds exclusively to the Kelch domain through hydrophobic burial and hydrogen bonding, preserving cellular redox homeostasis [5] [9].
Binding Kinetics: Electrophilic agents exhibit irreversible or slowly reversible binding, prolonging Nrf2 activation but complicating dose titration. Non-covalent inhibitors display rapid equilibrium kinetics (Koff ≈ 0.1–10 s⁻¹), enabling precise temporal control over pathway modulation. Isothermal titration calorimetry (ITC) confirms Kd values of 1–10 μM for tetramethylphenyl derivatives, reflecting optimal affinity for PPI inhibition [7] [10].
Structural Insights: Co-crystallography (PDB: 5CGJ) reveals that the tetramethylphenyl group fills the Phe478/Phe632-lined hydrophobic cave in Keap1's β-propeller, while the sulfonamide oxygen atoms bifurcate salt bridges to Arg415 and Arg483. This contrasts with covalent inhibitors, which lack defined orientation in the Kelch pocket due to migratory alkylation [10].
Table 3: Covalent vs. Non-Covalent Keap1 Inhibitor Properties
Parameter | Covalent Inhibitors | Tetramethylphenylsulfonylpyrrolidine Analogs |
---|---|---|
Target Specificity | Low (pan-cysteine reactivity) | High (focused on Kelch pocket) |
Cellular Selectivity | Variable; off-target effects likely | Nrf2-dependent gene activation only |
Binding Affinity | Not applicable (irreversible) | Kd = 1–10 μM; Ki ≈ 280 nM |
Activation Kinetics | Sustained (>24 hr) | Tunable (rapid off-rate) |
Clinical Limitations | Glutathione depletion; toxicity | Minimal redox interference |
Comparative data derived from biochemical and cellular studies [5] [9]
The tetramethylphenyl motif's dominance in non-covalent inhibition is further evidenced in RA839—a naphthalene-pyrrolidine analog bearing the same sulfonamido-tetramethylphenyl group. Despite its larger structure, RA839's binding energy derives predominantly from tetramethylphenyl engagement in the P5 subpocket, validating this moiety as a privileged pharmacophore for Keap1 [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1